2-(Oxan-4-yl)pyridine

Description

Contextualization of Pyridine (B92270) and Oxane Moieties as Privileged Scaffolds in Chemical Science

In medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple biological targets. researchgate.net These structures are frequently found in biologically active molecules and are valued as starting points for drug discovery programs. researchgate.netunife.it

The pyridine ring is a quintessential example of a privileged scaffold. rsc.org As a nitrogen-bearing heterocycle, it is a core component in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). rsc.orgnih.gov The utility of the pyridine scaffold stems from several key properties. The nitrogen atom, with its available non-bonding electron pair, can participate in hydrogen bonding with biological receptors, which can be crucial for molecular recognition and binding affinity. nih.gov This feature, combined with its aromaticity and ability to be readily functionalized, makes the pyridine ring a versatile building block in the design of new therapeutic agents for a wide range of diseases, including cancer and central nervous system disorders. nih.govnih.gov

Similarly, the oxane ring, also known as tetrahydropyran (B127337) (THP), is increasingly recognized for its role in constructing effective bioactive molecules. While pyridine provides a rigid, aromatic core, the saturated, flexible oxane ring is often incorporated to modulate physicochemical properties. Its presence can improve aqueous solubility, metabolic stability, and the three-dimensional profile of a compound, which are critical for optimizing pharmacokinetic behavior. The oxane moiety is found in various complex molecules investigated for pharmaceutical applications. smolecule.com The combination of an aromatic, electron-deficient ring like pyridine with a saturated, oxygen-containing ring like oxane allows for the creation of molecules with finely tuned properties.

Overview of Structural Features and Their General Chemical Significance

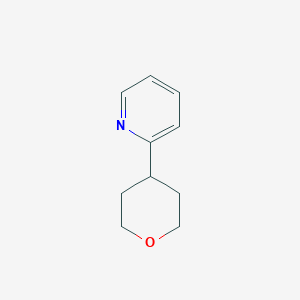

The structure of 2-(Oxan-4-yl)pyridine consists of a pyridine ring substituted at the 2-position by an oxane ring linked via its 4-position. This specific arrangement of a six-membered aromatic heterocycle and a six-membered saturated heterocycle imparts distinct chemical characteristics to the molecule.

The pyridine moiety is a planar, aromatic ring with a nitrogen atom replacing one carbon-hydrogen unit of a benzene (B151609) ring. This substitution makes the ring electron-deficient and gives the nitrogen atom basic properties, allowing it to act as a hydrogen bond acceptor. The oxane ring is a saturated, non-planar heterocycle containing an oxygen atom. Its puckered chair-like conformation introduces a specific three-dimensional geometry to the molecule. The linkage at the 4-position of the oxane ring places the pyridine substituent in an equatorial or axial position, which can influence how the molecule interacts with its environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 26684-64-0 | fluorochem.co.uk |

| Molecular Formula | C₁₀H₁₃NO | fluorochem.co.uk |

| Molecular Weight | 163.22 g/mol | fluorochem.co.uk |

| Canonical SMILES | c1ccc(C2CCOCC2)nc1 | fluorochem.co.uk |

| InChI Key | BVBHDYYQFLIXRS-UHFFFAOYSA-N | fluorochem.co.uk |

| MDL Number | MFCD06637497 | fluorochem.co.uk |

Historical Development of Research on Oxane- and Pyridine-Containing Systems

Research into pyridine and its derivatives has a long history, beginning with its first isolation from coal tar in the 19th century. This discovery was a landmark in organic chemistry, and since then, the synthesis and investigation of pyridine-containing compounds have grown exponentially. The versatility of the pyridine ring quickly led to its use in a wide array of applications, from solvents and reagents to the core of many pharmaceuticals and agrochemicals. nih.gov The development of numerous synthetic methods has allowed chemists to create a vast library of pyridine derivatives with diverse functionalities. nih.gov

The study of oxane-containing compounds, particularly their use as fragments in more complex molecules, is a more recent focus within chemical science. While simple ethers and cyclic ethers like tetrahydrofuran (B95107) (THF) and oxane have been known for a long time, their strategic incorporation into bioactive molecules to enhance drug-like properties is a modern medicinal chemistry approach.

The deliberate synthesis of molecules that contain both pyridine and oxane rings represents a sophisticated step in the evolution of heterocyclic chemistry. This research area builds upon the foundational knowledge of each individual ring system. Early work may have produced such combined structures incidentally, but contemporary research often involves their targeted design and synthesis to leverage the "privileged" nature of the pyridine scaffold and the property-modulating effects of the oxane ring. The continued exploration of such hybrid molecules is driven by the ongoing search for novel compounds with specific, highly optimized functions. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methoxy-N-(oxan-4-yl)pyridin-3-amine |

| [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine |

| Benzene |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-6-11-10(3-1)9-4-7-12-8-5-9/h1-3,6,9H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBHDYYQFLIXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Oxan 4 Yl Pyridine and Its Structural Analogues

Strategies for Constructing the 2-(Oxan-4-yl)pyridine Core

The creation of the this compound scaffold can be achieved through various strategic approaches, each with its own advantages in terms of efficiency and molecular diversity.

Convergent and Divergent Synthetic Approaches

Synthetic strategies for complex molecules like this compound can be broadly categorized as either convergent or divergent.

In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to create a library of structurally related compounds. rsc.orgnih.gov Starting from a pre-formed this compound core, various functional groups could be introduced onto either the pyridine (B92270) or oxane ring to generate a range of analogues. This method is particularly useful for structure-activity relationship (SAR) studies in drug discovery. A photocatalytic strategy has been developed that allows for both convergent and divergent synthesis of dihydroisoquinoline-1,4-diones from the same or different starting materials, showcasing the versatility of modern synthetic methods. nih.gov

| Synthetic Approach | Description | Application to this compound |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. researchgate.net | Separate synthesis of pyridine and oxane moieties, then linking them. |

| Divergent | Modification of a common core structure to produce a variety of analogues. rsc.orgnih.gov | Functionalization of a pre-existing this compound scaffold. |

Ring Formation and Cyclization Reactions (e.g., for oxane ring formation)

The formation of the oxane (tetrahydropyran) ring is a critical step in many synthetic routes to this compound. The inherent strain in smaller rings like oxetanes makes their cyclization challenging, often requiring strong anionic species and good leaving groups. acs.org However, six-membered rings like oxane are generally easier to form.

Common methods for oxane ring synthesis include:

Intramolecular Williamson Ether Synthesis: This classic method involves the cyclization of a halo-alcohol. A 1,5-halohydrin, upon treatment with a base, will undergo an intramolecular SN2 reaction to form the oxane ring.

Cyclodehydration of Diols: 1,5-Diols can be cyclized to form oxanes under acidic conditions, though this can sometimes be complicated by competing elimination reactions.

Intramolecular Hydroalkoxylation of Alkenes: An alcohol can add across a double bond within the same molecule, catalyzed by various transition metals, to form the cyclic ether.

Reductive Cyclization: The reductive cyclization of a keto-epoxide can also lead to the formation of a substituted oxane ring.

Recent advances have introduced novel methods, such as the photocatalytic synthesis of oxetanes from native alcohols, which could potentially be adapted for oxane synthesis. nih.govacs.org Another innovative approach involves a sulfoxonium ylide-mediated epoxide ring expansion to form an oxetane, a strategy that could be explored for larger ring systems. nih.govacs.org

Coupling Reactions for Pyridine-Oxane Linkage Formation

Connecting the pre-formed pyridine and oxane rings is a key step in convergent syntheses. Modern cross-coupling reactions provide powerful tools for forming the C-C bond between these two heterocyclic systems.

Transition-metal catalyzed cross-coupling reactions are paramount in this context. These reactions typically involve an organometallic reagent and an organic halide or triflate, coupled in the presence of a transition metal catalyst, most commonly palladium or nickel.

| Coupling Reaction | Description | Relevance to this compound Synthesis |

| Suzuki Coupling | A palladium-catalyzed reaction between an organoboron compound and an organohalide. organic-chemistry.org | A 2-halopyridine can be coupled with an oxane-containing boronic acid or ester. |

| Negishi Coupling | A palladium- or nickel-catalyzed reaction involving an organozinc reagent and an organohalide. organic-chemistry.org | An organozinc derivative of oxane can be coupled with a 2-halopyridine. |

| Stille Coupling | A palladium-catalyzed reaction between an organotin compound and an organohalide. | An oxane-stannane could be coupled with a 2-halopyridine. |

| Reductive Cross-Electrophile Coupling | Nickel-catalyzed coupling of two different electrophiles (e.g., an aryl halide and an alkyl halide). wuxiapptec.com | This could potentially couple a 2-halopyridine with a 4-halooxane. |

The choice of coupling reaction often depends on the functional group tolerance and the availability of the starting materials. For instance, Suzuki couplings are widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org Nickel-catalyzed reductive couplings have emerged as a powerful method for C(sp²)–C(sp³) bond formation, which is precisely the type of bond needed to link a pyridine and an oxane ring. wuxiapptec.com

Stereoselective Synthesis of Enantiopure Isomers

When the oxane ring is substituted, it can contain one or more stereocenters, leading to the existence of enantiomers or diastereomers. The synthesis of single enantiomers is crucial in pharmaceutical chemistry, as different stereoisomers can have vastly different biological activities. slideshare.net

There are three main strategies for obtaining enantiopure compounds: ub.edu

Resolution of Racemates: This involves separating a mixture of enantiomers. While effective, it is often inefficient as the maximum theoretical yield for the desired enantiomer is 50%.

Chiral Pool Synthesis: This approach utilizes naturally occurring enantiopure starting materials. ub.edu For example, a chiral diol was used as a starting point for the stereoselective synthesis of furanosesquiterpenes. mdpi.com

Asymmetric Synthesis: This involves the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity in a reaction. slideshare.netub.edu

Asymmetric catalysis is a highly efficient method where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. For example, chiral pyrrolidines can act as organocatalysts to control the stereochemical outcome of a reaction. ub.edu

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. slideshare.net After the reaction, the auxiliary is removed. This approach has been used for the stereoselective synthesis of topologically chiral catenanes. soton.ac.uk

Functionalization and Derivatization Techniques

Once the this compound core is assembled, it can be further modified to explore its chemical space and optimize its properties.

Regioselective Functionalization of the Pyridine Nucleus

Introducing substituents at specific positions on the pyridine ring is a key challenge due to the inherent electronic properties of the heterocycle. The pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the 3- and 5-positions. However, a variety of methods have been developed to achieve regioselective functionalization.

Directed ortho-metalation (DoM) is a powerful strategy where a directing group on the pyridine ring directs deprotonation (and subsequent electrophilic trapping) to an adjacent position. While not directly applicable to the unsubstituted this compound, if a directing group were present, this would be a viable method.

C-H activation has emerged as a highly effective and atom-economical approach for pyridine functionalization. whiterose.ac.uk Rhodium-catalyzed C-H amidation of 2-substituted pyridines has been shown to proceed with high regioselectivity. whiterose.ac.uk Palladium-catalyzed C-H arylation is another powerful tool for modifying the pyridine core. rsc.org

Minisci-type reactions involve the addition of radical species to the protonated pyridine ring. This method preferentially functionalizes the 2- and 4-positions. A blocking group strategy has been developed to achieve selective C-4 alkylation of pyridines. nih.gov

Other methods for regioselective functionalization include:

Nucleophilic Aromatic Substitution (SNAr): Halogens at the 2- or 4-position of the pyridine ring are susceptible to displacement by nucleophiles.

Pyridyne Intermediates: The generation of highly reactive pyridyne intermediates can allow for the synthesis of substituted pyridines that are otherwise difficult to access. nih.gov Control over the regioselectivity of nucleophilic addition to pyridynes can be achieved by using neighboring directing groups. nih.gov

The table below summarizes some regioselective functionalization strategies for the pyridine ring.

| Functionalization Strategy | Description | Regioselectivity |

| C-H Activation/Amidation | Rhodium-catalyzed introduction of an amide group. whiterose.ac.uk | Highly regioselective, dependent on directing group. |

| C-H Activation/Arylation | Palladium-catalyzed introduction of an aryl group. rsc.org | Regioselective C-H bond functionalization. |

| Minisci Reaction | Radical addition to a protonated pyridine ring. nih.gov | Typically targets C2 and C4 positions. |

| Pyridyne Chemistry | Functionalization via a highly reactive aryne-like intermediate. nih.gov | Regioselectivity can be controlled by substituents. |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., halide) by a nucleophile. | Occurs at positions activated by the ring nitrogen (C2, C4, C6). |

Selective Derivatization of the Oxane Ring

The oxane (tetrahydropyran) ring, a core component of this compound, presents multiple sites for selective functionalization. The reactivity of the oxane ring is often harnessed to introduce diverse substituents, thereby modulating the physicochemical and biological properties of the parent molecule.

One common approach involves the use of protecting groups to selectively mask certain reactive sites while others are modified. For instance, acetyl groups can serve as protecting groups for hydroxyl moieties on a glucopyranose-derived oxane ring, which can be later removed under basic or acidic conditions. vulcanchem.com This strategy allows for precise modifications at other positions of the oxane ring. vulcanchem.com

Functionalization can also be achieved through reactions targeting specific atoms within the ring. For example, the phenolic hydroxyl group on a substituted oxane ring is susceptible to oxidation or alkylation, providing a handle for further derivatization. vulcanchem.com Similarly, the ether linkage in certain oxane-containing compounds can be formed via nucleophilic substitution or Mitsunobu reactions, highlighting the versatility of synthetic approaches to modify the oxane structure.

The table below summarizes various reagents and the types of reactions they are used for in the derivatization of oxane rings.

| Reagent Type | Examples | Reaction Type |

| Oxidizing Agents | Potassium permanganate (B83412) (KMnO4), Chromium trioxide (CrO3) | Oxidation |

| Reducing Agents | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Reduction |

| Alkylating Agents | Alkyl halides | Substitution |

| Nucleophiles | Amines, Thiols | Substitution |

This table illustrates common reagents used for the selective derivatization of the oxane ring, enabling the synthesis of a wide range of analogues.

Multi-Step Organic Reactions for Complex Analogue Synthesis

The construction of complex analogues of this compound often necessitates multi-step synthetic sequences. These sequences are designed to build molecular complexity in a controlled and systematic manner.

A prevalent strategy involves the initial synthesis of the core pyridine and oxane structures, followed by their coupling and subsequent functionalization. For instance, the synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide is achieved through a multi-step process. Similarly, the synthesis of more intricate molecules can involve the sequential introduction of different functional groups onto the pyridine or oxane rings. acs.org

Continuous flow chemistry has emerged as a powerful tool for multi-step synthesis, offering advantages in terms of safety, efficiency, and scalability. umontreal.ca This technique allows for the telescoping of multiple reaction steps without the need for isolating intermediates, which can be particularly beneficial for reactions involving hazardous reagents or unstable intermediates. umontreal.ca

An example of a multi-step synthesis is the preparation of imidazo[1,2-a]pyridine-2-carboxamides, where a two-step continuous flow process demonstrated a significant improvement in yield compared to traditional batch methods. umontreal.ca Such approaches are increasingly being explored for the synthesis of complex heterocyclic compounds. umontreal.ca

Catalytic Strategies in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering efficient and selective routes to a wide array of compounds. Both transition metal-catalyzed and metal-free catalytic systems are employed to facilitate key bond-forming reactions.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of pyridine derivatives. mdpi.comeie.gr The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is widely used for constructing C(sp2)–C(sp2) bonds to create bipyridine structures. mdpi.comrsc.org However, the use of 2-pyridyl boron reagents can be challenging due to their instability and poor reactivity. nih.gov

The Buchwald-Hartwig amination is another key transition-metal-catalyzed reaction used to form carbon-nitrogen bonds, which is crucial for synthesizing various nitrogen-containing heterocyclic compounds.

The table below provides examples of transition metal-catalyzed coupling reactions used in the synthesis of pyridine-containing scaffolds.

| Reaction Name | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura Coupling | Pd(PtBu3)2 | C-C |

| Negishi Coupling | Not specified | C-C |

| Stille Coupling | Not specified | C-C |

| Ullmann-type Homocoupling | Metal-catalyzed | C-C |

This table highlights some of the key transition metal-catalyzed coupling reactions and their application in forming essential bonds for pyridine derivative synthesis. nih.govmdpi.com

Oxidative and reductive reactions are fundamental transformations in the synthesis and functionalization of this compound derivatives. These reactions can alter the oxidation state of specific functional groups, leading to a diverse range of analogues.

For example, the ketone group in a precursor molecule can be reduced to an alcohol, which can then serve as a handle for further modifications. Common reducing agents for such transformations include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Conversely, oxidation reactions can convert alcohols to ketones or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Photoredox catalysis has emerged as a powerful method for mediating a variety of chemical transformations under mild conditions. aablocks.com This approach utilizes visible light to activate a photocatalyst, which can then engage in either a reductive or oxidative quenching cycle to facilitate reactions such as the functionalization of heterocycles. aablocks.com

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like this compound derivatives. numberanalytics.com Catalyst control is a key strategy to direct the outcome of a reaction towards a specific isomer. nih.gov

For instance, in the hydroboration of pyridine derivatives, a silicon(II) catalyst has been shown to quantitatively form N-boryl-1,4-dihydropyridine as the sole regioisomer, demonstrating excellent regioselectivity. aablocks.com Similarly, catalyst-controlled intramolecular carbocyclization of alkynyl ketones can lead to either 1-indanones or 1-naphthols with high chemo- and regioselectivity, depending on whether a rhodium(III) or copper(I) catalyst is used. nih.gov

The ability to control selectivity is crucial for minimizing the formation of unwanted byproducts and simplifying purification processes, which is particularly important in the synthesis of pharmaceuticals and other high-value chemicals. numberanalytics.com

Oxidative and Reductive Transformations

Emerging Synthetic Technologies and Sustainable Approaches

The field of organic synthesis is continually evolving, with a growing emphasis on the development of sustainable and environmentally friendly methods. nih.gov For the synthesis of pyridine derivatives, this includes the use of green catalysts, environmentally benign solvents, and energy-efficient reaction conditions. nih.gov

One-pot multicomponent reactions are a key aspect of green chemistry, as they can significantly reduce waste and improve efficiency by combining multiple synthetic steps into a single operation. researchgate.net For example, a green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizes pyridine-2-carboxylic acid as a recyclable catalyst in a water-ethanol solvent mixture, achieving high yields in short reaction times. researchgate.net

Other sustainable approaches include the use of ultrasound and microwave irradiation to accelerate reactions and reduce energy consumption. nih.govscispace.com Furthermore, the development of catalytic systems based on abundant and non-toxic elements is a major goal in sustainable catalysis. aablocks.com The use of flow chemistry also contributes to greener synthesis by enabling better control over reaction parameters and reducing the scale of operations. umontreal.ca

Application of Sonochemistry in Reaction Acceleration

Sonochemistry, the application of ultrasound to chemical reactions, has been recognized as a valuable tool for accelerating the synthesis of heterocyclic compounds, including pyridine and its derivatives. arabjchem.orgnih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. arkat-usa.orgsyrris.com

Research has demonstrated that ultrasound irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. For instance, in the synthesis of 2,6-dialkynylpyridine derivatives, a reaction conducted under ultrasound irradiation at 60°C for 4-5 hours showed a marked improvement over the silent (non-ultrasound) reaction, which proceeded much slower. arabjchem.org Similarly, the synthesis of imidazo[1,2-a]pyridines under ultrasonic conditions is noted for being simple, rapid, and producing good to excellent yields. arkat-usa.org

A pertinent example involving a structural analogue is the synthesis of pyrano[4,3-b]pyridine derivatives from tetrahydropyran-4-one. researchgate.net This reaction was performed under both conventional heating and ultrasonic irradiation to compare the outcomes. The results, as summarized in the table below, clearly indicate that the sonochemical method leads to higher yields in significantly shorter reaction times.

| Product | Method | Time (min) | Yield (%) |

|---|---|---|---|

| 2-Amino-4-(4-chlorophenyl)-5-oxo-4,5-dihydropyrano[4,3-b]pyridine-3-carbonitrile | Conventional | 180 | 75 |

| Ultrasound | 8 | 94 | |

| 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyridine-3-carbonitrile | Conventional | 150 | 70 |

| Ultrasound | 5 | 92 | |

| 2-Amino-4-(4-methoxyphenyl)-5-oxo-4,5-dihydropyrano[4,3-b]pyridine-3-carbonitrile | Conventional | 240 | 65 |

| Ultrasound | 10 | 90 |

The mechanism for the formation of these pyrano[4,3-b]pyridine derivatives involves an initial Michael addition, followed by intramolecular cyclization and spontaneous auto-oxidation. researchgate.net The use of ultrasound accelerates these steps, demonstrating its utility in constructing complex heterocyclic systems based on pyran and pyridine rings.

Development of Environmentally Benign Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.net For pyridine derivatives, this involves the use of environmentally friendly solvents, reusable catalysts, and energy-efficient reaction conditions. rsc.orgtandfonline.com

A notable example is the green synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile scaffolds, which are structural analogues containing a pyran ring system. nih.gov This protocol utilizes a three-component reaction between kojic acid, malononitrile, and various aromatic aldehydes in aqueous media under ultrasound irradiation. The use of water as a solvent and the absence of any traditional catalyst make this a highly environmentally benign process. This method is praised for its experimental simplicity, excellent yields, and short reaction times. nih.gov

Other green approaches to pyridine synthesis include:

Heterogeneous Catalysis: The use of solid, reusable catalysts like ZSM-5 for the solvent-free, one-pot synthesis of 2,4,6-triarylpyridines simplifies workup procedures and allows for catalyst recycling without significant loss of activity. tandfonline.com

Benign Catalysts: Iron catalysts, such as FeCl₃, have been employed for the green synthesis of substituted pyridines, avoiding the need for more toxic or expensive catalytic systems. rsc.org

Alternative Energy Sources: Microwave irradiation, often combined with greener catalysts like phosphotungstic acid (HPW), has been used for the rapid and efficient synthesis of imidazo[1,2-a]pyridines in environmentally friendly solvents like ethanol. beilstein-journals.org This method is advantageous due to its low catalyst loading, high yields, and broad substrate scope. beilstein-journals.org

The table below summarizes the conditions and outcomes for the green synthesis of various pyridine and pyran-containing heterocyclic systems.

| Product Type | Key Green Features | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pyrano[3,2-b]pyran derivatives | Water as solvent, catalyst-free | None | Ultrasound, 60°C, 25-45 min | 89-96% | nih.gov |

| 2,4,6-Triarylpyridines | Solvent-free, reusable catalyst | ZSM-5 | 120°C, 2-3 h | Good to Excellent | tandfonline.com |

| Symmetrical Pyridines | Benign catalyst, no additives | FeCl₃ | 1,2-dichloroethane, 80°C | High | rsc.org |

| Imidazo[1,2-a]pyridines | Green catalyst, low loading | Phosphotungstic Acid (HPW) | Ethanol, Microwave, 120°C, 30 min | up to 99% | beilstein-journals.org |

Continuous Flow Reactor Applications in Compound Synthesis

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering significant advantages over traditional batch processing. syrris.comethernet.edu.et By performing reactions in a continuously flowing stream through a reactor, such as a tube or microchip, chemists can achieve superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and straightforward scalability. mdpi.comspringerprofessional.de

The application of flow chemistry to the synthesis of heterocycles, including pyridine derivatives, is well-documented. cam.ac.uk For instance, the N-oxidation of various pyridines has been successfully performed in a packed-bed microreactor using hydrogen peroxide as the oxidant. This continuous flow process is noted as being safer, greener, and more efficient than batch methods, with the catalyst remaining active for over 800 hours of continuous operation. organic-chemistry.org Similarly, hydrazone derivatives of 2-chloro-5-(chloromethyl)pyridine (B46043) have been synthesized efficiently using a continuous flow module, demonstrating the rapidity and effectiveness of this approach. researchgate.net

A highly relevant example for a structural analogue is the synthesis of methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate in a continuous flow system. Although the core is a benzene (B151609) ring instead of pyridine, this synthesis demonstrates the successful handling of the key tetrahydropyran-4-yl moiety in a flow reactor. The process involved a Suzuki-Miyaura cross-coupling reaction and was run for an extended period without clogging, achieving a productivity of 77 mg of product per hour. hybrid-chem.com This highlights the potential for applying similar flow protocols to the synthesis of this compound itself.

| Compound Class / Product | Reaction Type | Reactor Type | Key Advantages | Reference |

|---|---|---|---|---|

| Pyridine N-oxides | N-Oxidation | Packed-bed microreactor | High efficiency, safety, catalyst stability (>800h) | organic-chemistry.org |

| Hydrazone derivatives of 2-chloropyridine | Hydrazine reaction | Flow reaction module | Rapid and efficient process | researchgate.net |

| Methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate | Suzuki-Miyaura coupling | Tubular reactor | Stable long-term operation, no clogging | hybrid-chem.com |

| Trisubstituted Pyridines | Bohlmann–Rahtz reaction | Microwave flow reactor | High yields, single regioisomer, scalable | mdpi.com |

The integration of flow reactors in multi-step syntheses allows for the telescoping of reaction sequences, minimizing manual handling and purification of intermediates, which is particularly advantageous for producing complex molecules like many pharmacologically active pyridine derivatives. cam.ac.uk

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Oxan 4 Yl Pyridine Analogues

Mechanistic Investigations of Pyridine (B92270) Nucleus Reactivity

The pyridine ring is a key player in the reactivity of these analogues, participating in a range of reactions from substitutions to coordination with metals.

Computational Probing of Electrophilic and Nucleophilic Substitution Pathways

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the substitution reactions of pyridine derivatives.

Nucleophilic Substitution: The pyridine ring's nitrogen atom makes it more susceptible to nucleophilic substitution compared to benzene (B151609). msu.edu Theoretical studies show that nucleophilic substitution at the pyridine ring can proceed through different mechanisms, such as SNAr and vicarious nucleophilic substitution (VNS). diva-portal.org The local electron attachment energy, a descriptor of multiorbital electrophilicity, has been shown to correlate well with experimental reactivity data for a range of electron-deficient arenes, including heteroarenes like pyridine. diva-portal.org This computational tool helps predict the most likely sites for nucleophilic attack and can be more reliable than simpler models like LUMO energies or electrostatic potential maps. diva-portal.org For instance, in reactions involving pyridine as a neutral nucleophile with substrates like acyl chlorides, DFT calculations have been used to elucidate the SN2 reaction mechanism. nih.gov

Electrophilic Substitution: The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic substitution. Computational studies on substituted pyridines, such as 3-bromo-5-(trifluoromethyl)pyridine, have shown that electron-withdrawing groups further decrease the electron density at specific positions, thereby directing the substitution to other available sites. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity, with a larger gap suggesting higher stability and lower reactivity. researchgate.net

Role of Pyridine in Coordination Chemistry and as a Ligand

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a versatile ligand in coordination chemistry, forming stable complexes with a variety of metal ions.

The pyridine moiety is a common feature in ligands designed for supramolecular chemistry and catalysis. rsc.org For example, ligands incorporating the 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) motif have been extensively studied for their ability to form complexes with both d and f block metals. rsc.org The resulting coordination complexes have applications in catalysis, photochemistry, and materials science. rsc.org

In the context of 2-(oxan-4-yl)pyridine analogues, the pyridine nitrogen can coordinate to metal centers. For instance, in a complex of di(2-pyridyl)furoxan, the ligand acts as a bidentate Npyridyl,N'pyridyl-ligand, forming a seven-membered chelating ring with a zinc(II) ion. bohrium.com Similarly, copper(II) complexes with 3,5-bis(2'-pyridyl)-1,2,4-oxadiazole show chelation through the oxadiazole nitrogen and one of the pyridine nitrogens. researchgate.net The coordination of the pyridine ring can influence the reactivity of other parts of the molecule.

| Ligand System | Metal Ion(s) | Key Structural Feature(s) | Application/Significance |

| 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) | d and f block metals | Terdentate ligand | Supramolecular chemistry, catalysis, photochemistry rsc.org |

| Di(2-pyridyl)furoxan | Zn(II), Pd(II), Cu(II) | Bidentate Npyridyl,N'pyridyl-ligation, seven-membered chelate ring | Coordination chemistry, reactivity of coordinated ligands bohrium.comresearchgate.net |

| 3,5-bis(2'-pyridyl)-1,2,4-oxadiazole | Cu(II), Ni(II), Zn(II) | Bidentate chelation via oxadiazole and pyridine nitrogens | Coordination chemistry researchgate.net |

| 4,4'-bipyridine-2-carboxylic acid | Zn, Mn, Cu, Hg | Monocarboxylate-substituted 4,4'-bipyridine | Formation of mixed-metal framework materials rsc.org |

Detailed Kinetic and Structural Analysis of Metal-Mediated Transformations

The coordination of the pyridine nucleus to a metal center can significantly alter its reactivity, facilitating transformations that are otherwise difficult to achieve.

Kinetic analysis of reactions involving pyridine derivatives is crucial for understanding reaction mechanisms. For instance, detailed kinetic studies of the protodeboronation of arylboronic acids, which are important in Suzuki-Miyaura coupling reactions, have identified acid- and base-catalyzed pathways. rsc.org Such studies are relevant to reactions involving pyridylboronic acids.

X-ray crystallography provides invaluable structural information on metal complexes of pyridine ligands. For example, the crystal structure of a zinc(II) complex with di(2-pyridyl)furoxan revealed a tetrahedral geometry with the ligand coordinated in a bidentate fashion. bohrium.com In another instance, the reaction of a 2-(1,2,3-selenadiazol-4-yl)pyridine ligand with silver nitrate (B79036) led to a molecular rearrangement to form a silver complex of 3-formyl-1,2,3-triazolo[1,5-a]pyridine, the structure of which was confirmed by X-ray diffraction. researchgate.net These structural analyses provide direct evidence for the coordination mode and can reveal unexpected rearrangements.

Metal-mediated reactions of coordinated oximes, a class of compounds related to pyridine derivatives, have also been studied. researchgate.net The oxime group can undergo various transformations when coordinated to a metal ion, highlighting the role of the metal in activating the ligand. researchgate.net

Reactivity of the Oxane Ring and Its Substituents

The oxane (tetrahydropyran) ring, while generally stable, can undergo specific reactions, and its substituents can be readily modified.

Theoretical Aspects of Ring Stability and Transformations

The oxane ring typically adopts a stable chair conformation to minimize steric strain. In this conformation, bulky substituents, such as the pyridine ring in this compound, will preferentially occupy the equatorial position. Computational studies can provide insights into the conformational preferences and the energy barriers for ring inversion.

While the oxane ring itself is relatively inert, certain reactions can lead to its transformation. For example, heating oxazolone (B7731731) derivatives in boiling pyridine can lead to ring transformation and the formation of fused pyran-2-ones. Theoretical calculations can be employed to model the reaction pathways and transition states for such transformations.

Functional Group Interconversions on Oxane Side Chains

The substituents on the oxane ring can undergo a variety of functional group interconversions, which are fundamental in synthetic organic chemistry. vanderbilt.edulibretexts.orgbiotechacademy.dk These reactions allow for the synthesis of a diverse range of this compound analogues with different properties.

Common functional group interconversions include:

Oxidation and Reduction: The oxane ring itself is generally resistant to oxidation and reduction under standard conditions. However, functional groups attached to the ring can be readily modified. For example, a hydroxyl group on the oxane ring can be oxidized to a ketone, and a ketone can be reduced to a hydroxyl group.

Substitution Reactions: A leaving group on the oxane ring, such as a halide or a sulfonate, can be displaced by a variety of nucleophiles. For instance, the conversion of a hydroxyl group to a halide can be achieved using reagents like thionyl chloride or phosphorus tribromide. vanderbilt.edu

Formation of C-C bonds: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds by coupling a boronic ester on the oxane ring with an aryl or vinyl halide. rsc.org

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Hydroxyl | Thionyl chloride (SOCl₂) | Chloro | Substitution vanderbilt.edu |

| Hydroxyl | Phosphorus tribromide (PBr₃) | Bromo | Substitution vanderbilt.edu |

| Halide/Sulfonate | Sodium azide (B81097) (NaN₃) | Azide | Nucleophilic Substitution vanderbilt.edu |

| Halide/Sulfonate | Potassium cyanide (KCN) | Nitrile | Nucleophilic Substitution vanderbilt.edu |

| Amide | Phosphorus pentoxide (P₂O₅) | Nitrile | Dehydration vanderbilt.edu |

| Ester | Dimethylaluminium amide | Nitrile | Reaction with amide vanderbilt.edu |

Identification of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms for analogues of this compound relies heavily on the identification and characterization of transient species, such as reaction intermediates and transition states. These short-lived structures govern the reaction's pathway, rate, and selectivity. Modern analytical and computational techniques have become indispensable in providing detailed insights into these fleeting molecular configurations.

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic methods allow for the real-time observation of a chemical reaction as it proceeds, providing a direct window into the formation and consumption of various species. This approach is crucial for detecting reaction intermediates that are too unstable to be isolated.

Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. For instance, in situ FTIR spectroscopy can monitor the progress of reactions involving pyridine derivatives by tracking the characteristic vibrational frequencies of functional groups. In complexation reactions of 2,6-bis(3,5-dimethylpyrazoyl)pyridine, a related heterocyclic compound, with transition metals, in situ FTIR has been used to observe the shifts in the pyridine ring's absorption bands upon coordination with metal ions, allowing for the determination of complexation ratios. researchgate.net Similarly, the progress of Grignard reactions, which are often used to functionalize pyridine rings, can be monitored using in situ FTIR to track the consumption of the organic halide and the formation of the Grignard reagent. mt.com

Raman spectroscopy has also been employed to monitor reactions of pyridine-containing compounds. In a study on the [2+2] cycloaddition of pyridine-substituted olefins, in situ Raman spectroscopy allowed for the direct observation of the disappearance of the vinyl group and the formation of the cyclobutane (B1203170) ring, confirming the reaction's progress. researchgate.net

In the context of this compound analogues, NMR spectroscopy has been instrumental in identifying dearomatized intermediates. For example, in reactions mediated by triborane (B₃H₇), stable dihydropyridine (B1217469) intermediates have been identified and characterized in solution using ¹H and ¹¹B NMR spectroscopy. rsc.org The formation of alkylidene dihydropyridines (ADHPs) from 4-alkylpyridines, which serve as key intermediates in subsequent functionalization reactions, has also been established through mechanistic studies involving spectroscopic analysis. yorku.ca

Table 1: Spectroscopic Monitoring of Pyridine Analogue Reactions

| Technique | Reaction Type | Observation | Reference |

|---|---|---|---|

| In situ FTIR | Metal Complexation | Shift in pyridine ring absorption bands | researchgate.net |

| In situ FTIR | Grignard Reaction | Monitoring of reactant consumption and product formation | mt.com |

| In situ Raman | [2+2] Cycloaddition | Disappearance of vinyl group, formation of cyclobutane | researchgate.net |

Computational Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for mapping the potential energy surfaces of reactions involving pyridine analogues. These calculations provide detailed information about the geometries and energies of reactants, products, intermediates, and, crucially, transition states, which are often inaccessible through experimental methods. acs.org

For nucleophilic substitution reactions at an unsaturated carbon center involving pyridine as a nucleophile, DFT calculations have been used to assess the reaction mechanisms. researchgate.netscispace.comnih.gov These studies have characterized the transition state structures, revealing that their LUMOs (Lowest Unoccupied Molecular Orbitals) can be composed of mixed orbitals from both the nucleophile and the substrate. researchgate.netscispace.comnih.gov The calculated free energy barriers for different pathways, such as a concerted SNm versus a stepwise SNσ mechanism, can explain the observed reaction outcomes. scispace.comnih.gov

DFT studies have also shed light on the C-H alkylation of alkylpyridines catalyzed by metal complexes. For yttrium-catalyzed reactions, calculations have shown a correlation between the energy barrier for C-H activation and the distance between the metal center and the pyridine nitrogen in the transition state. acs.org Shorter distances lead to lower activation barriers. acs.org Furthermore, computational models have been applied to understand the regioselectivity of alkylation reactions of pyridines, for example, why certain conditions favor C4-alkylation while others lead to C2-alkylation. acs.org

In the context of Diels-Alder reactions, DFT calculations have been employed to understand the role of pyridine derivatives in promoting endo-selectivity through the formation of hydrogen bonds. rsc.org The strength of these hydrogen bonds in the transition state is a key factor in driving the reaction. rsc.org

Table 2: Computational Data for Pyridine Analogue Reaction Mechanisms

| Reaction Type | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Nucleophilic Substitution | DFT | Characterization of mixed-orbital transition states | researchgate.netscispace.comnih.gov |

| C-H Alkylation | DFT | Correlation between Y-N distance in TS and activation energy | acs.org |

| Diels-Alder Reaction | DFT | Pyridine promotes endo-selectivity via H-bonding in TS | rsc.org |

These computational approaches, in conjunction with experimental data from in situ spectroscopy, provide a comprehensive picture of the chemical reactivity and reaction mechanisms of this compound analogues and related compounds.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, providing rich information about molecular structure and composition. Different spectroscopic methods probe various aspects of the molecule, and their combined application allows for a comprehensive characterization of 2-(Oxan-4-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their chemical environment.

¹H NMR: Proton NMR is used to identify the number and type of hydrogen atoms in a molecule. For this compound, characteristic signals for the pyridine (B92270) and the oxane ring protons are observed. The aromatic protons on the pyridine ring typically appear as downfield signals, often in the range of δ 7.0–8.5 ppm. The protons on the oxane ring are found in the more upfield aliphatic region. Specifically, the protons adjacent to the oxygen atom (OCH₂) are expected around δ 3.5–4.0 ppm, while the other methylene (B1212753) (CH₂) protons of the ring appear at approximately δ 1.5–1.9 ppm. vulcanchem.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The pyridine ring carbons show signals in the aromatic region of the spectrum. hmdb.ca The carbon atoms of the oxane ring are also distinguishable, with the carbon atom attached to the oxygen (C-O) resonating at a characteristic chemical shift. chemicalbook.com For instance, in similar structures, the C-O-C linkage of a tetrahydropyran (B127337) ring is confirmed by a signal around 70 ppm.

¹⁵N NMR: Nitrogen-15 NMR, although less common, can be a valuable tool for characterizing pyridine-containing compounds. The chemical shift of the nitrogen atom in the pyridine ring is sensitive to its electronic environment and can provide further confirmation of the structure.

The integration of the signal areas in ¹H NMR spectra allows for the quantitative determination of the relative number of protons, which helps in purity assessment. The presence of unexpected signals may indicate the presence of impurities or residual solvents.

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Pyridine-H | 7.0 - 8.5 |

| ¹H | Oxane-OCH₂ | 3.5 - 4.0 vulcanchem.com |

| ¹H | Oxane-CH₂ | 1.5 - 1.9 vulcanchem.com |

| ¹³C | Pyridine-C | Aromatic Region hmdb.ca |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing the vibrations of its chemical bonds.

FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands confirm the presence of both the pyridine and the oxane moieties. The C-H stretching vibrations of the aromatic pyridine ring are typically observed around 3000-3100 cm⁻¹. The C-H stretching of the aliphatic oxane ring appears in the 2850-3000 cm⁻¹ region. researchgate.net A key feature is the C-O-C ether linkage of the oxane ring, which gives rise to a strong absorption band, often around 1250 cm⁻¹. vulcanchem.com The vibrations of the pyridine ring itself can be seen at specific frequencies, for example, a band around 1437 cm⁻¹ is characteristic of a free pyridine ring. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations of pyridine are typically strong in the Raman spectrum. This technique can be particularly useful for studying the molecule's conformation and intermolecular interactions.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Pyridine Ring | C-H Stretch | 3000 - 3100 |

| Oxane Ring | C-H Stretch | 2850 - 3000 researchgate.net |

| Oxane Ring | C-O-C Stretch | ~1250 vulcanchem.com |

Mass Spectrometry (MS and HRMS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

MS and HRMS: Standard mass spectrometry can confirm the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule with high confidence. For instance, the ESI-MS m/z of a related compound, 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine, was observed with the [M+H]⁺ ion, confirming its molecular weight.

Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to the molecule's structure and can be used to confirm the connectivity of the pyridine and oxane rings.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Purity and Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for analyzing complex mixtures and assessing the purity of compounds.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds like this compound. ajrconline.org The gas chromatograph separates the components of a sample, and the mass spectrometer provides identification of each component as it elutes from the column. nih.gov This technique is highly effective for purity assessment and identifying any volatile impurities.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique used for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. ijper.orgnih.gov The liquid chromatograph separates the sample components, which are then analyzed by two mass spectrometers in series (tandem MS). This allows for highly selective and sensitive detection and quantification of the target compound, as well as the identification of non-volatile impurities and metabolites.

Crystallographic Studies

While spectroscopic methods provide a wealth of information about a molecule's structure and connectivity, X-ray crystallography offers the most definitive and detailed three-dimensional structural information.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. For example, the crystal structure of a complex containing a 2-cyclopropyl-6-(oxan-4-ylmethoxy)pyridine moiety has been determined, providing detailed structural insights. rcsb.org This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and crystal packing, which can influence the physical properties of the compound.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine |

Analysis of Intramolecular Torsion Angles and Conformations

The conformational landscape of this compound is primarily defined by the geometry of the oxane ring and the rotational freedom around the C-C bond connecting the two heterocyclic systems.

The orientation of the pyridine ring relative to the oxane ring is described by the torsion angle between the two rings. Theoretical studies on similarly substituted systems, such as 2-substituted tetrahydropyrans and piperidines, indicate that hyperconjugative effects, including endo and exo-anomeric interactions, can play a significant role in determining the preferred torsional arrangement. researchgate.net Specifically, the interaction between lone pairs on the oxane oxygen and antibonding orbitals of the pyridine ring can influence the rotational barrier and the equilibrium dihedral angle. In the crystal structures of related compounds containing a pyridine ring attached to a six-membered heterocycle, the dihedral angle between the rings can vary. For instance, in certain thiophene-carbohydrazide-pyridine derivatives, the dihedral angles between the thiophene (B33073) and pyridine rings were found to be 21.4 (2)° and 15.42 (14)° in different conformers. nih.gov In a series of 4'-substituted 2,2′:6′,2″-terpyridines, the 4′-phenyl ring is twisted with respect to the central pyridine ring, with the angle between the ring planes being 28.2° in one derivative and 20.4° in another. mdpi.com

Based on these analogous structures, the torsion angle in this compound, which dictates the relative orientation of the pyridine and oxane rings, is expected to adopt a value that balances steric hindrance and favorable electronic interactions.

Table 1: Predicted Torsion Angles in this compound

| Torsion Angle | Predicted Value (°) | Rationale |

| Pyridine-C - C4-Oxane | ~20-30 | Minimization of steric hindrance and optimization of hyperconjugative interactions. |

Note: The predicted values are based on data from analogous structures and theoretical considerations.

Investigation of Intermolecular Interactions and Crystal Packing

The pyridine nitrogen atom is a hydrogen bond acceptor. In the absence of strong hydrogen bond donors within the molecule itself, it can participate in intermolecular C-H···N hydrogen bonds with hydrogen atoms from neighboring molecules. This type of interaction is a common feature in the crystal packing of pyridine derivatives. nih.govmdpi.com For example, in the crystal structure of certain thiophene-carbohydrazide-pyridine derivatives, N-H···Npyridine hydrogen bonds generate chains that propagate through the crystal lattice. nih.gov Similarly, in salts and co-crystals of gentisic acid with pyridine derivatives, hydrogen bonds between the carboxylic group and the pyridine nitrogen are consistently observed. acs.org

The oxane ring also contributes to the intermolecular forces. The oxygen atom of the oxane ring can act as a hydrogen bond acceptor, forming C-H···O interactions with adjacent molecules. These weak hydrogen bonds, while individually not as strong as conventional hydrogen bonds, can collectively contribute significantly to the stability of the crystal packing.

The interplay of these various intermolecular forces—C-H···N and C-H···O hydrogen bonds, and π-π stacking—will dictate the specific packing motif adopted by this compound in the solid state, leading to a unique three-dimensional supramolecular architecture.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | C-H (Pyridine/Oxane) | N (Pyridine) | 2.2 - 2.8 | Formation of chains or sheets, directional control of packing. |

| Hydrogen Bond | C-H (Pyridine/Oxane) | O (Oxane) | 2.3 - 3.0 | Contribution to lattice stability. |

| π-π Stacking | Pyridine Ring Centroid | Pyridine Ring Centroid | 3.3 - 3.8 | Formation of columnar or layered structures. |

Note: The distances are typical values observed in related crystal structures.

Computational Chemistry and Theoretical Investigations of 2 Oxan 4 Yl Pyridine

Quantum Mechanical (QM) Studies

Quantum mechanical calculations are foundational in computational chemistry, providing a detailed description of the electronic structure of molecules. These methods, derived from the principles of quantum mechanics, are employed to determine optimized geometries, electronic properties, and reactivity, offering a microscopic understanding of molecular behavior. mdpi.com

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. mdpi.comresearchgate.net This method is based on the principle that the energy of a multi-electron system can be determined from its electron density, offering a balance between computational cost and accuracy. aps.org For molecules like 2-(Oxan-4-yl)pyridine, DFT calculations, often using functionals like B3LYP, are applied to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and various electronic properties. researchgate.netrsc.org

The process involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, this would involve establishing the planarity of the pyridine (B92270) ring and the preferred conformation of the oxane ring, which typically adopts a chair-like structure. Following optimization, key electronic properties such as total energy, dipole moment, and orbital energies are calculated. These properties are crucial for understanding the molecule's polarity and stability. mdpi.com

| Property | Description | Representative Value Range |

| Total Energy (Hartree) | The total electronic energy of the molecule in its ground state. | Varies significantly based on molecule size and basis set. |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity, arising from non-uniform charge distribution. | 2.0 - 4.0 D |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -7.0 eV |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to -2.0 eV |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. mdpi.com | 4.0 - 6.0 eV |

Data compiled from principles described in researchgate.netrsc.orgmdpi.com.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. ucl.ac.uk These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation. sapub.org They are used to calculate fundamental molecular characteristics, including potential energy surfaces, which map the energy of a molecule as a function of its geometry. uol.de

For this compound, ab initio calculations can offer a highly accurate description of its electronic ground state and excited states. uol.de This is particularly important for understanding the molecule's response to electronic transitions, such as those induced by light. While computationally more demanding than DFT, ab initio methods are crucial for benchmarking other computational techniques and for studying systems where electron correlation effects are particularly important. arxiv.org The accurate calculation of potential energy surfaces allows for a deep understanding of the forces that govern the molecule's structure and dynamics. uol.de

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. sapub.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org

In this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring. The LUMO is also likely to be centered on the pyridine ring, specifically its π* antibonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net FMO analysis can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. The distribution and energies of these orbitals are typically calculated using methods like DFT. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Characteristics and Their Implications

| Orbital | Role in Reactions | Predicted Location in this compound | Implication for Reactivity |

| HOMO | Electron Donor (Nucleophilic) | Primarily on the pyridine ring and nitrogen lone pair. | Site for electrophilic attack. |

| LUMO | Electron Acceptor (Electrophilic) | Primarily on the π* system of the pyridine ring. | Site for nucleophilic attack. |

| HOMO-LUMO Gap | Indicator of Stability/Reactivity | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net | Governs the energy barrier for chemical reactions. |

Information based on the principles of FMO theory as described in sapub.orglibretexts.orgnumberanalytics.com.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de An MEP map visualizes the electrostatic potential on the surface of a molecule, typically represented by a color code. researchgate.net Red regions indicate negative potential, corresponding to areas rich in electrons that are attractive to electrophiles, while blue regions signify positive potential, which are electron-poor and attractive to nucleophiles. researchgate.net

For this compound, the MEP map would clearly show a region of strong negative potential (red) around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. This site is the most likely to engage in hydrogen bonding or coordinate with metal cations. The hydrogen atoms on the pyridine ring would exhibit a positive potential (blue or green). The oxane ring, being a saturated heterocycle, would generally show a more neutral potential, although the oxygen atom would also represent a site of negative potential, albeit weaker than the pyridine nitrogen. MEP analysis provides a chemically intuitive picture of charge distribution and is instrumental in predicting non-covalent interactions. uni-muenchen.deresearchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes and structural flexibility. researchgate.netvolkamerlab.org

The compound this compound possesses conformational flexibility arising from the saturated oxane ring and the single bond connecting it to the pyridine ring. MD simulations are well-suited to explore the conformational landscape of such molecules. researchgate.net

The oxane (tetrahydropyran) ring is known to exist predominantly in a stable chair conformation. The key conformational question for this compound is the orientation of the pyridine substituent on the oxane ring—whether it prefers an equatorial or axial position. The equatorial position is generally favored for bulky substituents to minimize steric hindrance. Furthermore, rotation around the C4-C2' bond (connecting the oxane and pyridine rings) defines the relative orientation of the two rings. MD simulations can sample these different conformations over time, revealing the most populated (lowest energy) states and the energy barriers between them. volkamerlab.orgmdpi.com This analysis is critical for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. mdpi.com

Simulation of Solvent Effects and Molecular Interactions

The simulation of solvent effects is critical for understanding the behavior of this compound in a biological environment. Computational methods can model how solvents influence molecular properties, interactions, and reaction efficiencies. nih.gov

Methodologies for Simulating Solvent Effects:

Implicit Solvent Models: Polarizable continuum models (PCM) are frequently used to approximate the solvent as a continuous medium with a specific dielectric constant. nih.govmdpi.com This approach allows for the calculation of molecular properties in a solvated state without the computational expense of modeling individual solvent molecules. mdpi.com

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. mdpi.comnih.gov Molecular dynamics (MD) simulations using force fields like AMBER are often employed to assess the effects of specific solvents, such as water versus dimethylformamide (DMF).

Hybrid QM/MM Models: A sequential multiscale approach combining quantum mechanics and molecular mechanics (S-QM/MM) offers a balance of accuracy and efficiency. In this method, the solute (e.g., a pyridine derivative) is treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with classical molecular mechanics. This has been shown to be essential for accurately describing the polarization effects of the solvent's first solvation shell on the electronic transitions of the solute.

Research on related complex molecules has demonstrated that MD simulations can be used to evaluate how solvent effects impact reaction efficiency. Furthermore, machine learning has emerged as a powerful tool, with deep neural networks like FieldSchNet capable of modeling the interaction of molecules with implicit and explicit molecular environments to predict a wide range of molecular spectra and properties in solution. nih.govarxiv.org For pyridine-containing complexes, studies have underscored the importance of accurately describing solvent effects to achieve reliable theoretical predictions.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational SAR studies systematically investigate how the chemical structure of a compound influences its biological activity. These methods are instrumental in drug discovery for optimizing lead compounds.

Molecular Docking and Ligand-Protein Interaction Prediction for Biological Target Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is fundamental in structure-based drug design, helping to elucidate ligand-protein interactions and predict binding affinity. nanobioletters.com The process involves sampling numerous conformations of the ligand within the protein's active site and using a scoring function to rank them. nanobioletters.com

In studies of related pyridine derivatives, molecular docking has been successfully used to model interactions with target proteins like human neutrophil elastase and various kinases. nih.govd-nb.info For example, a study involving a ligand containing an oxan-4-yl moiety docked into the ATP-binding site of E. coli DNA gyrase B revealed key interactions. The hydroxyl group of the oxan-4-yl moiety was found to form a hydrogen bond with the backbone of the Asp46 residue, an interaction crucial for binding. researchgate.net Similarly, docking studies on 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives showed that the presence of a thiourea (B124793) fragment increased the affinity for the target protein, a finding that helps explain its potential antithrombotic activity. d-nb.info

| Ligand Class | Target Protein | Key Interacting Residues with Oxan/Pyridine Moiety | Reference |

|---|---|---|---|

| Novobiocin Analogue (contains oxan-4-yl) | E. coli DNA Gyrase B | Asp46 | researchgate.net |

| 3-Aminopyridone Derivatives | Coagulation Factor Protease | SER214, TRP215, LYS192, GLU98 | d-nb.info |

Prediction of Activity Spectra for Substances (PASS) for Potential Pharmacological Effects

The Prediction of Activity Spectra for Substances (PASS) is a web-based computational tool that predicts a wide range of biological activities for a given chemical structure. zenodo.org The prediction is based on the analysis of structure-activity relationships for a massive training set of known active compounds. bmc-rm.org The PASS algorithm describes the chemical structure using Multilevel Neighborhoods of Atoms (MNA) descriptors and provides a list of potential pharmacological effects, mechanisms of action, and toxicities. bmc-rm.orgmdpi.com

The results are presented as a list of activities with corresponding probabilities for the compound to be active (Pa) or inactive (Pi). zenodo.org This allows researchers to identify promising activities for further experimental validation at the earliest stages of research. zenodo.org

While direct PASS prediction data for this compound is not available, a study on the closely related isomer, [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine, used the PASS program to evaluate its potential pharmacological effects based on its structural characteristics. smolecule.com

| Compound | Predicted Activity Type | Rationale | Reference |

|---|---|---|---|

| [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine | Antimicrobial Effects | Based on the presence of the pyridine ring, which is common in antimicrobial agents. | smolecule.com |

| Neuroactive Properties | Structural similarities to known neuroactive compounds suggest potential applications. | smolecule.com |

Rationalization of Structure-Activity Relationships

Computational methods are essential for rationalizing the SAR of pyridine derivatives, providing molecular-level explanations for why certain structural features lead to specific biological activities.

For instance, in the development of novel Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, computational investigations including Molecular Dynamics (MD) simulations and Quantum Mechanics (QM) were used to retrospectively rationalize the SAR of a series of compounds containing both pyridinyl and oxan-yl groups. mdpi.com These studies can reveal how specific substitutions on the pyridine ring or modifications to the linker affect binding affinity and efficacy. mdpi.com

A key structural feature of this compound is the oxan (tetrahydropyran) ring. Computational modeling of a related compound, 6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide, suggested that the oxan-4-ylmethoxy group effectively occupies hydrophobic pockets within the active sites of target enzymes. vulcanchem.com This hydrophobic interaction is a critical contributor to the molecule's binding and inhibitory activity. Furthermore, SAR studies of other pyridine derivatives have shown that the introduction of specific substituents, such as a 7'-fluoro group on a connected benzimidazole (B57391) ring, can lead to robust biological effects, demonstrating the power of targeted structural modification guided by computational analysis. nih.gov The balance between the lipophilicity conferred by the oxan ring and the hydrogen bonding capabilities of the pyridine nitrogen is a crucial aspect of the SAR for this class of compounds.

Future Research Directions and Open Questions

Development of Highly Efficient and Selective Synthetic Routes

Current synthetic routes to 2-(Oxan-4-yl)pyridine and its derivatives, while effective, often present opportunities for improvement in terms of efficiency, selectivity, and sustainability. Future research should prioritize the development of novel synthetic methodologies that address these challenges.

Key areas for exploration include:

Catalytic C-H Functionalization: Direct functionalization of the pyridine (B92270) or oxane rings through C-H activation would represent a significant leap in synthetic efficiency, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps. sioc.ac.cn

Novel Cyclization Strategies: Investigating new methods for constructing the oxane ring, potentially through innovative cycloaddition reactions or domino processes, could lead to more atom-economical and stereoselective syntheses. acs.org

Flow Chemistry Approaches: The implementation of continuous flow technologies for the synthesis of this compound could offer advantages in terms of scalability, safety, and process control, particularly for large-scale production.

A comparative analysis of existing and potential future synthetic strategies is presented in Table 1.

| Synthetic Strategy | Advantages | Challenges | Future Research Focus |

|---|---|---|---|

| Classical Multi-step Synthesis | Well-established and reliable | Often lengthy, low overall yield, generates significant waste | Optimization of existing steps, development of one-pot procedures |

| Catalytic Cross-Coupling | High efficiency and selectivity | Requires pre-functionalized substrates, potential for metal contamination | Development of more active and sustainable catalysts, exploration of alternative coupling partners |

| C-H Functionalization | High atom economy, reduced synthetic steps | Challenges in regioselectivity and catalyst development | Design of highly selective catalysts, understanding of reaction mechanisms |

| Flow Chemistry | Improved safety, scalability, and process control | Requires specialized equipment and process optimization | Development of robust and efficient flow-based synthetic protocols |

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of the this compound scaffold has been primarily explored in the context of modifying the pyridine ring or the oxane moiety. However, there is significant potential for discovering novel and unprecedented chemical transformations. Future research in this area could focus on:

Ring-Opening and Rearrangement Reactions: Investigating the selective opening of the oxane ring could provide access to a new range of functionalized aliphatic pyridine derivatives with unique properties and applications.